[(5-tert-butylpyridin-2-yl)methyl](methyl)amine
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Overview
Description
(5-tert-butylpyridin-2-yl)methylamine is an organic compound that features a pyridine ring substituted with a tert-butyl group at the 5-position and a methylamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-tert-butylpyridin-2-yl)methylamine typically involves the alkylation of 5-tert-butyl-2-pyridinemethanol with methylamine. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of methylamine.
Industrial Production Methods
Industrial production methods for (5-tert-butylpyridin-2-yl)methylamine are not well-documented in the literature. large-scale synthesis would likely involve similar alkylation reactions, optimized for yield and purity, and conducted in continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(5-tert-butylpyridin-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The methylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions.
Major Products
Oxidation: N-oxides of (5-tert-butylpyridin-2-yl)methylamine.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
(5-tert-butylpyridin-2-yl)methylamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-tert-butylpyridin-2-yl)methylamine depends on its application. In coordination chemistry, it acts as a ligand, coordinating to metal centers through the nitrogen atoms of the pyridine and amine groups. This coordination can influence the reactivity and stability of the metal complex.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylpyridine: Similar in structure but lacks the methylamine group.
4,4’,4’‘-Tri-tert-butyl-2,2’6’,2’'-terpyridine: Contains multiple pyridine rings and tert-butyl groups.
Uniqueness
(5-tert-butylpyridin-2-yl)methylamine is unique due to the presence of both a tert-butyl group and a methylamine group on the pyridine ring, which can influence its chemical reactivity and coordination properties .
Properties
CAS No. |
1211536-20-7 |
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Molecular Formula |
C11H18N2 |
Molecular Weight |
178.3 |
Purity |
95 |
Origin of Product |
United States |
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